(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine
Description
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine is a fluorinated secondary amine characterized by two distinct substituents: a 3-pentafluoroethylsulfanyl-propyl group and a 3-trifluoromethyl-benzyl moiety. This compound belongs to a class of amines with tailored electronic and steric properties due to the incorporation of fluorine atoms and sulfur-containing groups. Fluorinated amines are of significant interest in materials science, pharmaceuticals, and epoxy resin curing agents due to their enhanced thermal stability, hydrophobicity, and resistance to chemical degradation .
The 3-trifluoromethyl-benzyl group adds aromatic rigidity and further fluorination, which may enhance adhesion properties in wet environments by minimizing water diffusion at interfaces .
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F8NS/c14-11(15,16)10-4-1-3-9(7-10)8-22-5-2-6-23-13(20,21)12(17,18)19/h1,3-4,7,22H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLKOMTYSVXPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCCCSC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F8NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128671 | |
| Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208079-90-6 | |
| Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208079-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[(1,1,2,2,2-Pentafluoroethyl)thio]propyl]-3-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-pentafluoroethylsulfanyl-propyl bromide with 3-trifluoromethyl-benzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives at the sulfur or nitrogen atoms.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly those involving sulfur-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
(3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine: can be compared with other similar compounds, such as (3-Fluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine and (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine . The uniqueness of this compound lies in its specific fluorination pattern, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Compound A : Cyclopropyl-(3-trifluoromethyl-benzyl)-amine
- Structure : Replaces the pentafluoroethylsulfanyl-propyl group with a cyclopropyl ring.
- Properties: The cyclopropyl group introduces strain but lacks the electron-withdrawing sulfur-fluorine bonds. This reduces oxidative stability compared to the target compound.
Compound B : Isopropyl-(3-trifluoromethyl-benzyl)-amine
- Structure : Features an isopropyl group instead of the pentafluoroethylsulfanyl-propyl chain.
- Properties : The isopropyl group is less electronegative, leading to higher hydrophilicity. This compound is used in pharmaceutical building blocks but exhibits inferior wet adhesion performance in epoxy resins .
Compound C : [(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
- Structure : Substitutes the trifluoromethyl-benzyl group with a bromo-fluorophenyl moiety and incorporates a piperidinyl-propyl chain.
- However, the absence of trifluoromethyl groups reduces chemical inertness .
Physicochemical and Functional Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol* | ~245 g/mol | ~235 g/mol | 329.25 g/mol |
| Fluorine Content | High (C2F5-S, CF3) | Moderate (CF3) | Moderate (CF3) | Low (F) |
| Electron-Withdrawing Groups | SF5-C2F5, CF3 | CF3 | None | Br, F |
| Wet Adhesion Strength (Predicted) | High | Moderate | Low | Moderate |
| Thermal Stability | Excellent | Good | Moderate | Good |
Key Findings:
Fluorination Impact : The target compound’s high fluorine content (from both substituents) correlates with superior hydrophobicity and resistance to hydrolysis, critical for marine epoxy applications .
Sulfur-Fluorine Synergy: The pentafluoroethylsulfanyl group enhances oxidative stability compared to non-sulfurated analogs (e.g., Compound B), as sulfur-fluorine bonds resist radical degradation .
Wet Adhesion Performance : Structural features such as heavy atom count (e.g., fluorine, sulfur) and linear chain topology align with machine learning models predicting strong wet adhesion in amine hardeners .
Biological Activity
The compound (3-Pentafluoroethylsulfanyl-propyl)-(3-trifluoromethyl-benzyl)-amine is a fluorinated organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a unique arrangement of fluorinated groups that enhance its reactivity and biological interactions. The presence of multiple fluorine atoms contributes to its lipophilicity and stability, which are critical for biological activity.
Research indicates that fluorinated compounds often exhibit unique mechanisms of action due to the influence of fluorine on electronic properties. For instance, the compound may act as an inhibitor of specific kinases involved in cellular signaling pathways.
- JNK Inhibition : Compounds similar to this compound have been shown to inhibit c-Jun N-terminal kinases (JNK), which play a role in inflammation and apoptosis. JNK inhibitors can enhance insulin signaling, making them potential candidates for treating Type 2 diabetes and other metabolic disorders .
- Phosphodiesterase Inhibition : The compound may also function as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various physiological processes including inflammation and immune response modulation .
Biological Activity
The biological activity of the compound can be summarized in several key areas:
- Antidiabetic Effects : By inhibiting JNK, the compound could potentially improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes treatment.
- Anti-inflammatory Properties : As a PDE4 inhibitor, it may reduce inflammation by modulating cAMP levels, which could have implications for conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Neuroprotective Effects : Given the role of JNK in neuronal apoptosis, inhibiting this pathway may offer protective benefits in neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related fluorinated compounds:
- Study on JNK Inhibitors : A study demonstrated that JNK inhibitors could significantly reduce inflammation in diabetic models by enhancing insulin signaling pathways. The results indicated a marked improvement in glucose tolerance tests among treated subjects .
- PDE4 Inhibition : Research involving PDE4 inhibitors showed promise in alleviating symptoms in animal models of asthma, suggesting that similar compounds could be effective in managing respiratory conditions .
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| JNK Inhibition | Enhances insulin signaling | Type 2 diabetes treatment |
| PDE4 Inhibition | Increases cAMP levels | Anti-inflammatory therapies |
| Neuroprotection | Reduces neuronal apoptosis | Neurodegenerative disease management |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
